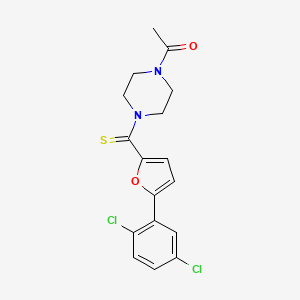

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Description

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a 2,5-dichlorophenyl-furan-2-carbonothioyl moiety and an acetyl group. This structure combines a thioester-linked furan ring (with 2,5-dichlorophenyl substitution) and a piperazine-ethanone scaffold, which is common in neuropharmacological agents and enzyme inhibitors.

Properties

IUPAC Name |

1-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-10-12(18)2-3-14(13)19/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQRZDCFBFXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications across various fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: It may be used in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

When compared to similar compounds, 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone stands out due to its unique structural features and potential applications. Similar compounds may include other furan derivatives or piperazine-based molecules, but the presence of the dichlorophenyl group adds a distinct aspect to its chemical behavior and biological activity.

Comparison with Similar Compounds

(a) 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone

- Structural Differences: Replaces the furan-carbonothioyl group with a biphenyl moiety.

- Activity : Exhibits antipsychotic activity with dual anti-dopaminergic and anti-serotonergic effects. Lower catalepsy induction compared to other derivatives, linked to its QPlogBB (brain/blood partition coefficient) and electron affinity .

- Key Feature : The 2,3-dichlorophenyl substitution on piperazine enhances receptor selectivity, contrasting with the 2,5-dichlorophenyl group in the target compound .

(b) 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29)

(c) 1-[4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl]ethanone (Compound 4)

- Structural Differences : Substitutes the furan-thioester with a nitro-chloropyridinyloxy group.

- Activity : Intermediate in synthesizing antiparasitic agents; reduced to an amine derivative for enhanced bioavailability .

Functional Analogues with Heterocyclic Modifications

(a) Pyridine Derivatives (UDO and UDD)

- Structural Differences : Replace the furan with pyridine and incorporate sulfonamide or trifluoromethyl groups.

- Activity: Inhibit CYP51 (a fungal/parasitic enzyme), showing efficacy against Trypanosoma cruzi. The absence of a sulfur linker may limit cross-reactivity with mammalian enzymes .

(b) Piperazinyl-imidazole Ethenone (NJ-1)

- Structural Differences : Features a nitroimidazole group instead of furan.

- Activity : Designed for antimicrobial applications; the nitro group facilitates redox activation in anaerobic pathogens .

Pharmacological and Physicochemical Properties

Comparative Pharmacological Profiles

Physicochemical and ADME Properties

- Target Compound : Predicted high lipophilicity (LogP ~3.5) due to the dichlorophenyl and thioester groups. The furan ring may increase metabolic oxidation risks.

- MK29 : Lower LogP (~2.8) due to trifluoromethyl group; improved aqueous solubility .

- Compound 4 : Nitro group reduces metabolic stability but enhances target binding affinity .

Biological Activity

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring linked to a furan-2-carbonothioyl moiety and a dichlorophenyl group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 394.3 g/mol.

Research indicates that compounds similar to 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, related compounds have shown selective COX-2 inhibition with significant effects on cell viability in cancer cell lines .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Properties

The anticancer activity of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays using the A549 human lung adenocarcinoma cell line revealed that certain derivatives exhibit cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like cisplatin . Compounds derived from similar frameworks have shown promising results in inducing apoptosis and disrupting mitochondrial membrane potential.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 1 | A549 | 18.33 ± 0.94 | Apoptosis induction |

| 10 | A549 | Not specified | COX-2 inhibition |

| Cisplatin | A549 | 20.00 ± 1.00 | DNA damage |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

- Antibacterial and Antifungal Effects : Similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone may possess comparable activities .

Study on Anticancer Activity

A study focused on the anticancer effects of compounds derived from furan and piperazine structures showed that these compounds could effectively inhibit cancer cell growth through apoptosis pathways. Flow cytometry analyses confirmed significant changes in cell cycle distribution following treatment with these compounds .

Study on COX Inhibition

Another research effort highlighted the selective inhibition of COX enzymes by derivatives of the compound, which may lead to reduced inflammation and pain in various models of disease . The selectivity towards COX-2 over COX-1 suggests a potentially favorable side effect profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.